![molecular formula C8H7N3O3 B2842935 N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide CAS No. 263336-48-7](/img/structure/B2842935.png)
N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide
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Overview
Description
“N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide” is a compound with the molecular formula C8H7N3O3 . It is part of the isoxazole family, a group of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized .Chemical Reactions Analysis
The chemical reactions involving “N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide” and similar compounds are influenced by factors such as variations in solvents, flexibility, and the presence/absence of amide–amide interactions . These factors can modulate the competition between amide-containing isoxazole compounds .Scientific Research Applications
- Research : A study by Pagliari et al. investigated three distinct forms of N1,N3-bis(5-methylisoxazol-3-yl)malonamide (1). They characterized two polymorphic forms and one solvate. The energy similarities between specific interactions contributed to their formation. The presence of dimethyl sulfoxide (DMSO) disrupted amide-amide interactions, leading to a stable form. The central carbon in molecule 1 allowed flexible adaptation, resulting in these three forms .
- Route to Isoxazoles : Researchers have explored synthetic routes to isoxazoles. For instance, Allegretti and Ferreira reported cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates to obtain differentially substituted regioisomeric isoxazoles .
- Antifungal Activity : Liu et al. synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles. These compounds were tested for in vitro antifungal activities against Botrytis cinerea and Rhizoctonia cerealis .
- Application : N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide has been used in the synthesis of naphtho[1,2-e][1,3]oxazines with potential mosquito larvicidal activity .
- Crystal Structures : The compound’s supramolecular architecture depends on side-chain substituents. Energy analysis of crystals revealed insights into crystallization mechanisms. Solvent variations, flexibility, and amide-amide interactions play a role in modulating competition between isoxazole compounds .
Polymorphism Studies
Synthetic Chemistry
Mosquito Larvicidal Activity
Supramolecular Chemistry
Future Directions
The future directions in the research of “N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide” and similar compounds could involve the development of new eco-friendly synthetic strategies , exploration of their potential biological activities , and understanding the supramolecular structure and the crystallization mechanism .
Mechanism of Action
Target of Action
Isoxazole compounds are known to interact with various biological targets based on their chemical diversity .
Mode of Action
It’s known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . For instance, three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .
Biochemical Pathways
Isoxazole compounds are known to be involved in various biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazole compounds are known to have significant biological interests .
Action Environment
It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-5-4-7(11-13-5)10-8(12)6-2-3-9-14-6/h2-4H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFVILBPOAHTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085579 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide |
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